molecular formula C16H18Si B12586318 Methylidene(phenyl)(2,4,6-trimethylphenyl)silane CAS No. 646522-56-7

Methylidene(phenyl)(2,4,6-trimethylphenyl)silane

Cat. No.: B12586318
CAS No.: 646522-56-7
M. Wt: 238.40 g/mol
InChI Key: OUFPSYNKGDELNH-UHFFFAOYSA-N
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Description

Methylidene(phenyl)(2,4,6-trimethylphenyl)silane is an organosilicon compound with the molecular formula C16H18Si This compound is characterized by the presence of a silicon atom bonded to a phenyl group, a 2,4,6-trimethylphenyl group, and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylidene(phenyl)(2,4,6-trimethylphenyl)silane typically involves the reaction of phenylsilane with 2,4,6-trimethylbenzaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate silanol, which is then dehydrated to yield the desired silane compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methylidene(phenyl)(2,4,6-trimethylphenyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The methylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silane hydrides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Methylidene(phenyl)(2,4,6-trimethylphenyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Materials Science: The compound is utilized in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.

    Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and drug delivery systems.

    Industry: It finds applications in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which Methylidene(phenyl)(2,4,6-trimethylphenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of the phenyl and 2,4,6-trimethylphenyl groups enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Similar structure but lacks the 2,4,6-trimethylphenyl group.

    Trimethylphenylsilane: Contains a trimethylphenyl group but lacks the phenyl group.

    Diphenylsilane: Contains two phenyl groups instead of one phenyl and one 2,4,6-trimethylphenyl group.

Uniqueness

Methylidene(phenyl)(2,4,6-trimethylphenyl)silane is unique due to the presence of both phenyl and 2,4,6-trimethylphenyl groups, which confer distinct chemical properties. This combination enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of complex organosilicon compounds.

Properties

CAS No.

646522-56-7

Molecular Formula

C16H18Si

Molecular Weight

238.40 g/mol

IUPAC Name

methylidene-phenyl-(2,4,6-trimethylphenyl)silane

InChI

InChI=1S/C16H18Si/c1-12-10-13(2)16(14(3)11-12)17(4)15-8-6-5-7-9-15/h5-11H,4H2,1-3H3

InChI Key

OUFPSYNKGDELNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si](=C)C2=CC=CC=C2)C

Origin of Product

United States

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